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molecular formula C12H18 B043892 1,2,4-Triethylbenzene CAS No. 877-44-1

1,2,4-Triethylbenzene

Cat. No. B043892
M. Wt: 162.27 g/mol
InChI Key: WNLWIOJSURYFIB-UHFFFAOYSA-N
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Patent
US03956221

Procedure details

30 grams of the reaction product of glycerine with propylene oxide to a molecular weight of about 260.
[Compound]
Name
reaction product
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1O[CH:2]1[CH3:3].O[CH2:6][CH:7]([CH2:9]O)O>>[CH2:2]([C:1]1[CH:6]=[CH:7][C:1]([CH2:2][CH3:3])=[CH:6][C:7]=1[CH2:9][CH3:9])[CH3:3]

Inputs

Step One
Name
reaction product
Quantity
30 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(C)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C1=C(C=C(C=C1)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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